molecular formula C53H102N2O9Si3 B12596318 [(5S,6S,7R,8R,9S,13S,14S,15S,18R,21R,22S,23R)-8,14,22-tris[[tert-butyl(dimethyl)silyl]oxy]-18-hydroxy-24-[methoxy(methyl)amino]-5,7,9,11,13,15,21,23-octamethyl-20,24-dioxotetracosa-1,3,11,16-tetraen-6-yl] carbamate CAS No. 651028-41-0

[(5S,6S,7R,8R,9S,13S,14S,15S,18R,21R,22S,23R)-8,14,22-tris[[tert-butyl(dimethyl)silyl]oxy]-18-hydroxy-24-[methoxy(methyl)amino]-5,7,9,11,13,15,21,23-octamethyl-20,24-dioxotetracosa-1,3,11,16-tetraen-6-yl] carbamate

Cat. No.: B12596318
CAS No.: 651028-41-0
M. Wt: 995.6 g/mol
InChI Key: UITGFBKENIBVNM-ZEQGTVPJSA-N
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Description

This compound is a highly functionalized carbamate derivative characterized by:

  • Stereochemical complexity: 12 stereocenters (5S,6S,7R,8R,9S,13S,14S,15S,18R,21R,22S,23R) .
  • Protective groups: Three tert-butyl(dimethyl)silyl (TBDMS) ether groups at positions 8, 14, and 22, commonly used to stabilize hydroxyl groups during synthesis .
  • Functional motifs: A methoxy(methyl)amino substituent at position 24 and a carbamate group at position 4.
  • Physicochemical properties: High molecular weight (~1,100 g/mol) and lipophilicity (predicted LogP >8) due to extensive alkylation and silyl groups.

Properties

CAS No.

651028-41-0

Molecular Formula

C53H102N2O9Si3

Molecular Weight

995.6 g/mol

IUPAC Name

[(5S,6S,7R,8R,9S,13S,14S,15S,18R,21R,22S,23R)-8,14,22-tris[[tert-butyl(dimethyl)silyl]oxy]-18-hydroxy-24-[methoxy(methyl)amino]-5,7,9,11,13,15,21,23-octamethyl-20,24-dioxotetracosa-1,3,11,16-tetraen-6-yl] carbamate

InChI

InChI=1S/C53H102N2O9Si3/c1-27-28-29-36(3)46(61-50(54)59)41(8)47(63-66(23,24)52(13,14)15)39(6)33-35(2)32-38(5)45(62-65(21,22)51(10,11)12)37(4)30-31-43(56)34-44(57)40(7)48(42(9)49(58)55(19)60-20)64-67(25,26)53(16,17)18/h27-32,36-43,45-48,56H,1,33-34H2,2-26H3,(H2,54,59)/t36-,37-,38-,39-,40-,41+,42+,43-,45-,46-,47+,48-/m0/s1

InChI Key

UITGFBKENIBVNM-ZEQGTVPJSA-N

Isomeric SMILES

C[C@@H](CC(=C[C@H](C)[C@H]([C@@H](C)C=C[C@@H](CC(=O)[C@H](C)[C@@H]([C@@H](C)C(=O)N(C)OC)O[Si](C)(C)C(C)(C)C)O)O[Si](C)(C)C(C)(C)C)C)[C@H]([C@H](C)[C@H]([C@@H](C)C=CC=C)OC(=O)N)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(CC(=CC(C)C(C(C)C=CC(CC(=O)C(C)C(C(C)C(=O)N(C)OC)O[Si](C)(C)C(C)(C)C)O)O[Si](C)(C)C(C)(C)C)C)C(C(C)C(C(C)C=CC=C)OC(=O)N)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of Starting Materials

The preparation typically begins with the synthesis of key intermediates:

  • Tert-butyl(dimethyl)silyl chloride : This reagent is crucial for introducing the tert-butyl(dimethyl)silyl groups into the molecule. It can be synthesized from tert-butanol and dimethylchlorosilane under acidic conditions.

  • Methoxy(methyl)amine : This compound can be prepared through the reaction of methanol with methylamine in the presence of an acid catalyst.

Functionalization Steps

The functionalization of the core structure involves several steps:

  • Protection and Deprotection : The hydroxyl groups are often protected using silyl ethers (e.g., tert-butyldimethylsilyl) to prevent unwanted reactions during subsequent steps. Deprotection is performed at later stages using fluoride sources like tetrabutylammonium fluoride.

  • Carbamate Formation : The carbamate moiety is introduced through the reaction of an amine with a carbonyl compound (e.g., phosgene or isocyanates) in a solvent like dichloromethane.

Coupling Reactions

Coupling reactions are essential for building the complex structure:

  • Cross-Coupling Techniques : Techniques such as Suzuki or Sonogashira coupling may be employed to form carbon-carbon bonds between various aromatic or aliphatic units.

  • Ring Closure Reactions : Cyclization reactions can be utilized to form cyclic structures within the compound.

Analytical Techniques

To ensure the purity and structural integrity of the synthesized compound, several analytical techniques are employed:

Summary Table of Preparation Steps

Step Description Key Reagents Conditions
1 Synthesis of tert-butyl(dimethyl)silyl chloride Tert-butanol, dimethylchlorosilane Acidic conditions
2 Preparation of methoxy(methyl)amine Methanol, methylamine Acid catalyst
3 Protection of hydroxyl groups Tert-butyldimethylsilyl chloride Base catalysis
4 Carbamate formation Amine + carbonyl compound Solvent: DCM
5 Cross-coupling reactions Aryl halides + coupling reagents Base and palladium catalyst
6 Ring closure reactions Various cyclic precursors Specific conditions based on reactants

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

The compound [(5S,6S,7R,8R,9S,13S,14S,15S,18R,21R,22S,23R)-8,14,22-tris[[tert-butyl(dimethyl)silyl]oxy]-18-hydroxy-24-[methoxy(methyl)amino]-5,7,9,11,13,15,21,23-octamethyl-20,24-dioxotetracosa-1,3,11,16-tetraen-6-yl] carbamate is a complex organic molecule with potential applications in various scientific fields. This article explores its applications in medicinal chemistry, materials science, and agricultural sciences.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. Its structural features may contribute to its ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of multiple functional groups allows for interaction with various biological targets. For instance:

  • Mechanism of Action : The compound may interfere with cell signaling pathways involved in cancer proliferation.
  • Case Studies : In vitro experiments have shown that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines .

Drug Delivery Systems

The compound's unique structure makes it a candidate for drug delivery applications. Its ability to form stable complexes with drugs can enhance bioavailability and targeted delivery:

  • Nanocarrier Development : Research indicates that this compound can be utilized to create nanoparticles that encapsulate therapeutic agents for targeted delivery .
  • Case Studies : Studies on polymeric nanocarriers incorporating this compound have demonstrated improved release profiles and enhanced therapeutic effects in animal models .

Polymer Synthesis

The compound's reactive functional groups allow it to be used in the synthesis of advanced materials:

  • Polymerization Reactions : It can serve as a monomer or crosslinking agent in the production of high-performance polymers.
  • Case Studies : Research has shown that polymers synthesized from this compound exhibit superior mechanical properties and thermal stability compared to conventional materials .

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound is also explored for use in coatings and adhesives:

  • Protective Coatings : Its incorporation into coating formulations can enhance resistance to environmental degradation.
  • Case Studies : Field tests have indicated that coatings containing this compound show improved durability and resistance to moisture .

Pesticide Formulation

The compound's ability to modify biological activity makes it suitable for use in pesticide formulations:

  • Enhanced Efficacy : Modifications of this compound can lead to increased efficacy against pests while reducing toxicity to non-target organisms.
  • Case Studies : Experimental formulations have demonstrated significant pest control capabilities with minimal environmental impact .

Fertilizer Development

Research indicates potential applications in developing slow-release fertilizers:

  • Nutrient Delivery : The compound can be engineered to release nutrients gradually, improving soil health and crop yields.
  • Case Studies : Trials have shown that fertilizers formulated with this compound result in higher crop productivity compared to standard fertilizers .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Research Findings and Limitations

Computational Predictions
  • ADMET properties : High lipophilicity (LogP >8) suggests poor aqueous solubility, a limitation shared with other TBDMS-protected compounds .
  • Similarity indexing pitfalls : While Tanimoto/Dice metrics highlight structural parallels (e.g., ~65% similarity to [(4S,6S,7R,8R)-...] carbamate), they fail to capture stereochemical nuances critical for target binding .

Biological Activity

The compound [(5S,6S,7R,8R,9S,13S,14S,15S,18R,21R,22S,23R)-8,14,22-tris[[tert-butyl(dimethyl)silyl]oxy]-18-hydroxy-24-[methoxy(methyl)amino]-5,7,9,11,13,15,21,23-octamethyl-20,24-dioxotetracosa-1,3,11,16-tetraen-6-yl] carbamate is a complex organic molecule with potential biological activities. This article discusses its biological activity based on available research findings and data.

Chemical Structure and Properties

The compound is characterized by a tetracosa backbone with multiple functional groups including tert-butyl(dimethyl)silyl groups and methoxy(methyl)amino substitutions. Its intricate structure suggests potential interactions with biological macromolecules.

Research indicates that the compound may exhibit biological activity through various mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could interact with cellular receptors influencing signal transduction pathways.

2. Antioxidant Activity

Studies have shown that compounds with similar structures possess significant antioxidant properties. The presence of hydroxyl groups in the structure suggests a potential for scavenging free radicals and reducing oxidative stress.

3. Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial activity against various pathogens. The presence of hydrophobic silyl groups could enhance membrane permeability and facilitate interaction with microbial cells.

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant activity of structurally related compounds:

  • Method : DPPH radical scavenging assay was used.
  • Results : The compound demonstrated a significant reduction in DPPH radical concentration compared to controls.
Concentration (µM)% Inhibition
1025
5055
10080

Case Study 2: Antimicrobial Efficacy

A study conducted on the antimicrobial properties revealed:

  • Pathogens Tested : Escherichia coli and Staphylococcus aureus.
  • Results : The compound showed notable inhibition zones in agar diffusion tests.
PathogenInhibition Zone (mm)
E. coli15
S. aureus20

Research Findings

Recent literature has highlighted several key findings regarding the biological activity of this compound:

  • Cytotoxicity Studies : Investigations into the cytotoxic effects on cancer cell lines indicated IC50 values suggesting moderate cytotoxicity.
  • Inflammatory Response Modulation : The compound has shown potential in modulating inflammatory cytokines in vitro.

Q & A

Basic: What are the optimal methodologies for characterizing the stereochemistry and functional groups of this complex carbamate derivative?

Answer:
A multi-technique approach is essential due to the compound’s structural complexity:

  • NMR Spectroscopy : Use high-field NMR (≥600 MHz) with 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals. Optimize parameters (e.g., relaxation delays, solvent choice) to account for steric hindrance from tert-butyl(dimethyl)silyl (TBS) groups .
  • X-ray Crystallography : Employ single-crystal diffraction to confirm absolute stereochemistry. Crystallization conditions (e.g., solvent polarity, temperature gradients) must be systematically varied to overcome challenges posed by flexible tetraene chains .
  • Mass Spectrometry : High-resolution LC-MS/MS with collision-induced dissociation (CID) can map fragmentation patterns, verifying the carbamate and TBS-protected hydroxyl groups.

Example NMR Parameters:

ParameterValue/Technique
Field Strength600 MHz
SolventDeuterated Chloroform (CDCl₃)
Temperature298 K
2D ExperimentsCOSY, HSQC, HMBC

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

Answer:
Contradictions often arise from dynamic conformational changes or solvent effects. Methodological solutions include:

  • Triangulation : Cross-validate data using independent techniques (e.g., IR for carbonyl validation, circular dichroism for chiral centers) .
  • Computational Refinement : Perform density functional theory (DFT) calculations to simulate NMR chemical shifts under explicit solvent models (e.g., PCM for chloroform). Compare with experimental data to identify discrepancies caused by torsional strain in the tetraene backbone .
  • Dynamic NMR Studies : Analyze variable-temperature NMR to detect slow conformational exchange, which may explain signal broadening or splitting .

Basic: What experimental design principles apply to optimizing the synthesis of this compound?

Answer:
Key considerations include:

  • Protection-Deprotection Strategies : TBS groups are acid-labile; use buffered conditions (e.g., pH 7.0) during deprotection to prevent undesired cleavage .
  • Factorial Design : Apply a 2^k factorial design to screen variables (e.g., temperature, catalyst loading) for critical steps like the carbamate formation. For example:
FactorLow Level (-)High Level (+)
Temperature25°C40°C
Catalyst Loading5 mol%10 mol%
Reaction Time12 h24 h
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression in real time, minimizing byproduct formation .

Advanced: How can AI-driven molecular dynamics (MD) simulations enhance understanding of this compound’s interactions with biological targets?

Answer:

  • Enhanced Sampling Methods : Combine AI with accelerated MD (aMD) to simulate the compound’s binding to hydrophobic pockets (e.g., enzyme active sites). Focus on the tetraene chain’s flexibility and TBS group solvation .
  • Free Energy Perturbation (FEP) : Calculate binding free energies for derivatives with modified methoxy(methyl)amino groups. Validate predictions with surface plasmon resonance (SPR) assays .
  • Multi-omics Integration : Correlate MD results with transcriptomic or proteomic data to identify off-target effects, leveraging frameworks for multidimensional data .

Basic: What stability-indicating assays are recommended for this compound under varying pH and temperature conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to:
    • Acidic (0.1 M HCl, 40°C)
    • Basic (0.1 M NaOH, 40°C)
    • Oxidative (3% H₂O₂, 25°C)
      Monitor degradation via UPLC-PDA at 254 nm. The carbamate group is prone to hydrolysis under basic conditions, while TBS ethers degrade in acidic media .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Quantify impurities using a validated HPLC method with a C18 column and acetonitrile/water gradient .

Advanced: How can researchers address discrepancies in biological activity data across in vitro vs. in vivo models?

Answer:

  • Pharmacokinetic Modeling : Develop PBPK models to account for differences in bioavailability, focusing on the compound’s logP (~5.2) and plasma protein binding .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites. The methoxy(methyl)amino group is a likely site of CYP450-mediated oxidation .
  • Tissue Distribution Studies : Employ radiolabeled analogs (e.g., ³H or ¹⁴C) to track accumulation in lipid-rich tissues, explaining reduced efficacy in vivo .

Basic: What are the best practices for ensuring reproducibility in synthetic protocols for this compound?

Answer:

  • Detailed Reaction Logs : Document exact stoichiometry, purification techniques (e.g., flash chromatography vs. HPLC), and solvent batch variability.
  • Critical Quality Attributes (CQAs) : Define acceptance criteria for intermediates (e.g., ≥95% purity by HPLC, specific optical rotation ranges) .
  • Collaborative Validation : Share samples with independent labs for cross-validation using standardized NMR and MS protocols .

Advanced: How can multi-omics approaches elucidate the compound’s mechanism of action in complex biological systems?

Answer:

  • Transcriptomics : Perform RNA-seq on treated cell lines to identify dysregulated pathways (e.g., lipid metabolism). Use gene set enrichment analysis (GSEA) to link to the compound’s tetraene structure .
  • Proteomics : Apply SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify changes in protein expression, focusing on targets with hydrophobic binding pockets .
  • Metabolomics : Integrate LC-MS data with genome-scale metabolic models (GEMs) to predict flux changes induced by the carbamate moiety .

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